molecular formula C18H15N3O2 B11489178 N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11489178
M. Wt: 305.3 g/mol
InChI Key: ZNCCTMLFHLCTBC-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is an organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a diphenylmethyl group attached to a pyridazine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethanol with a pyridazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)-1-phenylethan-1-imine
  • N-benzhydrylbenzamide
  • Diphenylmethane derivatives

Uniqueness

N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific structural features, such as the combination of a diphenylmethyl group with a pyridazine ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-benzhydryl-6-oxo-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C18H15N3O2/c22-16-12-11-15(20-21-16)18(23)19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H,(H,19,23)(H,21,22)

InChI Key

ZNCCTMLFHLCTBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=NNC(=O)C=C3

Origin of Product

United States

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